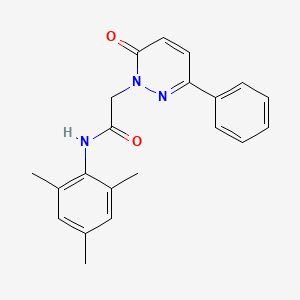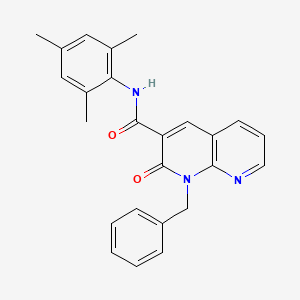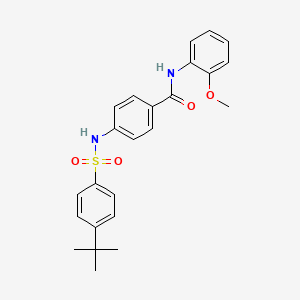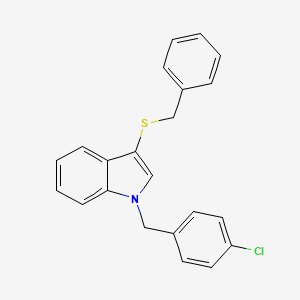
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenyl group and an acetamide moiety attached to a trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Trimethylphenyl Group: The final step involves the reaction of the intermediate with 2,4,6-trimethylphenylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and trimethylphenyl groups, leading to the formation of hydroxylated or quinone derivatives.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives, quinones.
Reduction: Hydroxylated pyridazinone derivatives.
Substitution: Amide derivatives with different nucleophiles.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood. it is believed to exert its effects through the following pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-oxo-3-phenylpyridazin-1-yl)acetamide: Lacks the trimethylphenyl group, which may influence its biological activity and chemical properties.
N-(2,4,6-trimethylphenyl)acetamide: Lacks the pyridazinone ring, which may affect its reactivity and applications.
Uniqueness
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of both the pyridazinone ring and the trimethylphenyl group, which may confer distinct chemical and biological properties. This combination of structural features may enhance its potential as a versatile compound for various applications.
Propriétés
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-11-15(2)21(16(3)12-14)22-19(25)13-24-20(26)10-9-18(23-24)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBDKVVEJZCUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine](/img/structure/B2720652.png)

![2,2-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2720654.png)

![6-(dimethylamino)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2720656.png)

![4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2720658.png)

![ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate](/img/structure/B2720660.png)
![2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2720661.png)

![N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2720664.png)

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone](/img/structure/B2720670.png)
